2,6-Difluoro-3-nitrobenzoyl chloride
Overview
Description
2,6-Difluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry. This compound is known for its reactivity and is often used as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-nitrobenzoyl chloride typically involves the nitration of 2,6-difluorobenzoyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is usually purified by recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.
Acylation: Lewis acids like aluminum chloride are commonly used as catalysts in Friedel-Crafts acylation reactions.
Major Products Formed
Substitution: Products include various substituted benzoyl derivatives.
Reduction: The major product is 2,6-difluoro-3-aminobenzoyl chloride.
Acylation: The products are typically aryl ketones.
Scientific Research Applications
2,6-Difluoro-3-nitrobenzoyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a labeling reagent for biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine and nitro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoyl chloride
- 3-Nitrobenzoyl chloride
- 2,4-Difluoro-3-nitrobenzoyl chloride
Uniqueness
2,6-Difluoro-3-nitrobenzoyl chloride is unique due to the presence of both fluorine and nitro groups on the benzoyl chloride framework. This combination imparts distinct electronic properties, making it more reactive compared to similar compounds. The dual electron-withdrawing effects enhance its electrophilicity, making it a valuable intermediate in various synthetic transformations .
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNSJGLMUMDDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381848 | |
Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260552-98-5 | |
Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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